molecular formula C35H55NO3 B12606204 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-12-8

3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12606204
CAS No.: 643755-12-8
M. Wt: 537.8 g/mol
InChI Key: VZOCLSBCPIFMII-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohexa-2,4-dien-1-one family, characterized by a conjugated enone system and a Schiff base linkage formed via condensation of an aldehyde and an amine. The structure includes two long alkoxy chains: an octyloxy group (C₈H₁₇O) at position 3 and a tetradecyloxy group (C₁₄H₂₉O) on the anilino moiety.

Properties

CAS No.

643755-12-8

Molecular Formula

C35H55NO3

Molecular Weight

537.8 g/mol

IUPAC Name

5-octoxy-2-[(4-tetradecoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C35H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-27-38-33-25-22-32(23-26-33)36-30-31-21-24-34(29-35(31)37)39-28-20-17-10-8-6-4-2/h21-26,29-30,37H,3-20,27-28H2,1-2H3

InChI Key

VZOCLSBCPIFMII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Preparation of 4-(tetradecyloxy)aniline: This intermediate can be synthesized by reacting tetradecyloxybenzene with aniline under specific conditions.

    Formation of the cyclohexa-2,4-dien-1-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Coupling of the intermediates: The final step involves coupling the 4-(tetradecyloxy)aniline with the cyclohexa-2,4-dien-1-one core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Molecular Geometry
  • Planarity and Dihedral Angles: 6-[(2-Hydroxy-5-Methylanilino)Methylidene]-4-Nitrocyclohexa-2,4-Dien-1-One (): Exhibits near-planar geometry with a dihedral angle of 1.41(8)° between aromatic rings due to intramolecular N–H⋯O hydrogen bonding. The nitro group increases electron deficiency, enhancing reactivity toward nucleophiles . (Z)-3-Benzyloxy-6-[(2-Hydroxy-5-Methylanilino)Methylidene]Cyclohexa-2,4-Dien-1-One (): Larger dihedral angles (13.68° and 9.13°) between the central ring and benzyloxy/hydroxyphenyl groups due to steric hindrance from the bulky benzyl substituent . Target Compound: The long alkoxy chains (C₈ and C₁₄) likely reduce planarity compared to nitro analogs but enhance van der Waals interactions in crystal packing.
2.2. Hydrogen Bonding and Crystal Packing
  • Hydrogen Bond Patterns: Nitro-Substituted Analogs (): Intramolecular N–H⋯O bonds stabilize the keto-amine tautomer, while intermolecular O–H⋯O bonds form dimeric structures or 2D networks . Benzyloxy Derivatives (): O–H⋯O hydrogen bonds create helical chains (e.g., along [010] in P21/c space group) . Target Compound: The lack of phenolic -OH groups eliminates O–H⋯O bonding. Instead, weaker C–H⋯O or C–H⋯π interactions may dominate, with alkyl chains contributing to layered or lamellar packing.
2.3. Thermal and Solubility Properties
  • Melting Points and Solubility: Nitro Analogs: High melting points (e.g., 536 K) due to strong hydrogen bonding and planar stacking . Benzyloxy Derivatives: Lower solubility in polar solvents due to hydrophobic benzyl groups . Target Compound: Expected lower melting point and enhanced solubility in nonpolar solvents (e.g., hexane, chloroform) due to flexible alkoxy chains.
2.4. Coordination Chemistry
  • Ligand Behavior: Schiff Base Analogs (): Act as tridentate O,N,O-ligands for metals like Si, Sn, and Ti. The nitro group in some analogs may reduce chelating efficiency by competing for electron density . Target Compound: Long alkoxy chains may sterically shield the metal center, stabilizing complexes in non-aqueous media. The enone system’s electron-rich nature (via alkoxy donation) could favor binding to Lewis acidic metals.

Key Data Table: Structural and Physical Properties

Property Target Compound 4-Nitro Analog Benzyloxy Derivative
Substituents C₈H₁₇O, C₁₄H₂₉O -NO₂, -OH, -CH₃ -OCH₂C₆H₅, -OH, -CH₃
Dihedral Angle (°) Likely >5° (estimated) 1.41(8) 13.68 (benzyloxy), 9.13 (hydroxyphenyl)
Hydrogen Bonds Weak C–H⋯O/π N–H⋯O, O–H⋯O O–H⋯O, C–H⋯O
Melting Point ~400–450 K (predicted) 536 K ~480–500 K
Space Group Likely P21/c (monoclinic) P21/c P21/c
Applications Lipophilic ligands, organic electronics Metal coordination, catalysis Supramolecular architectures

Research Implications

  • Materials Science : The target compound’s long alkyl chains may enable liquid-crystalline behavior or self-assembly in thin films, contrasting with the rigid, planar nitro analogs .
  • Drug Delivery : Enhanced lipophilicity could improve membrane permeability in bioactive analogs, though cytotoxicity of long alkyl chains requires evaluation .
  • Catalysis : Steric effects from C₈/C₁₄ chains might hinder catalytic activity in metal complexes compared to smaller Schiff bases .

Biological Activity

The compound 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic molecule characterized by a complex structure that includes a cyclohexadiene framework and multiple functional groups. Its molecular formula suggests a significant degree of carbon and hydrogen content, typical of compounds with long hydrocarbon chains. The presence of octyloxy and tetradecyloxy groups may enhance its solubility in non-polar solvents, which could influence its biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Cyclohexadiene Core : This structure is known for its conjugated diene system, which can participate in various chemical reactions.
  • Long Alkyl Chains : The octyloxy and tetradecyloxy groups contribute to hydrophobicity, potentially affecting the compound's interaction with biological membranes.

Molecular Formula

The molecular formula can be expressed as C30H49NC_{30}H_{49}N, indicating a high degree of saturation due to the alkyl chains.

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Characteristics
3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-oneCyclohexadiene with octyloxy and tetradecyloxyPotential for membrane interaction
4-OctyloxyanilineSimple aniline structureLacks diene functionality
TetradecyloxyphenolLong alkyl chain attached to phenolExhibits strong hydrophobic properties

Research indicates that compounds with similar structural features often interact with cellular membranes or proteins, influencing various biological pathways. The 3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one may exert its biological effects through:

  • Membrane Disruption : The hydrophobic nature of the long alkyl chains may allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Protein Interaction : The aniline moiety could facilitate interactions with specific protein targets, influencing signaling pathways or enzymatic activities.

Therapeutic Potential

Given its structural characteristics, this compound may hold promise in various therapeutic areas:

  • Anticancer Activity : Compounds with similar conjugated systems have been studied for their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties : The hydrophobic nature might enhance efficacy against microbial membranes.

Case Studies

  • Anticancer Studies : Preliminary studies have shown that derivatives of cyclohexadiene compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves inducing oxidative stress or disrupting cellular signaling pathways.
  • Antimicrobial Activity : Research has indicated that similar compounds can disrupt bacterial membranes, leading to cell lysis. This suggests a potential application in developing new antimicrobial agents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialDisruption of microbial membranes

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